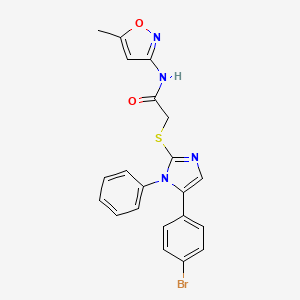

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a central 1H-imidazole core substituted at position 5 with a 4-bromophenyl group and at position 1 with a phenyl group. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further functionalized with a 5-methylisoxazol-3-yl group. This structure combines aromatic and heterocyclic elements, with the bromine atom likely influencing electronic properties and bioactivity.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O2S/c1-14-11-19(25-28-14)24-20(27)13-29-21-23-12-18(15-7-9-16(22)10-8-15)26(21)17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNMVMAOOCMAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, identified by CAS Number 1207007-04-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 469.4 g/mol. Its structure includes an imidazole ring, a thioether linkage, and an acetamide functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1207007-04-2 |

| Molecular Formula | C21H17BrN4O2S |

| Molecular Weight | 469.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the imidazole ring followed by the introduction of the thioether and acetamide groups. Specific methods may vary, but common reagents include bromobenzene derivatives and isoxazole precursors.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit promising anticancer activity. For instance, research has shown that such imidazole derivatives can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The imidazole and thiazole rings are believed to facilitate binding to active sites on proteins, thereby inhibiting their function. This interaction can lead to downstream effects such as altered gene expression and cellular signaling.

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells following treatment.

Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a significant zone of inhibition compared to control groups, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Thio-Acetamide Derivatives

Compounds sharing the imidazole-thio-acetamide backbone demonstrate variations in substituents that modulate physicochemical and biological properties:

- Compound 9 ():

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide- Substituents: 4-fluorophenyl (position 5), 4-methoxyphenyl (position 1), thiazol-2-yl (acetamide terminus).

- Synthesis: Reacts 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (K₂CO₃) .

- Key differences vs. target compound: Fluorine vs. bromine at position 5, methoxyphenyl vs. phenyl at position 1, and thiazole vs. isoxazole in the acetamide group. Halogen substitution (Br vs. F) may alter lipophilicity and steric effects, while the isoxazole moiety in the target compound could enhance metabolic stability compared to thiazole .

Thio-Acetamide Linkage in Heterocyclic Systems

The thio-acetamide functional group is prevalent in bioactive molecules, with heterocyclic variations influencing reactivity and binding:

- Triazinoindole-Thio-Acetamides (): Compounds 23–27 feature a triazino[5,6-b]indole core instead of imidazole. For example: Compound 27: 2-((8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide

- Substituents: 8-bromo-triazinoindole core, 4-bromophenyl (acetamide terminus).

- Purity: 95% via acid-amine coupling .

- Bromine at position 8 (triazinoindole) vs. position 5 (imidazole) may alter steric interactions in molecular recognition .

- Thiadiazole-Thio-Acetamides (): Compounds 5e–5m incorporate a 1,3,4-thiadiazole ring. For example: Compound 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

- Melting point: 138–140°C; yield: 82% .

- Comparison: The thiadiazole ring’s electron-deficient nature may confer distinct electronic properties vs. the imidazole or triazinoindole systems. Chlorobenzyl and isopropyl/methylphenoxy substituents highlight the role of hydrophobic groups in solubility and target binding .

Substituent Effects on Bioactivity and Physicochemical Properties

Halogenation and aryl group variations significantly impact molecular behavior:

- Aryl Group Diversity: The 5-methylisoxazole terminus in the target compound offers a compact, electron-rich heterocycle vs. bulkier groups like 4-phenoxyphenyl () or benzodiazolyl-phenoxymethyl (), which could influence steric interactions in protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.